4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone
Description
4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone is a heterocyclic compound featuring a pyridazinone core substituted with bromine at position 4, a morpholino group at position 5, and a 2-(4-chlorophenyl)-2-oxoethyl moiety at position 2. The pyridazinone scaffold is known for its bioactivity in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents. The bromine atom enhances electrophilicity, while the morpholino group contributes to solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3/c17-15-13(20-5-7-24-8-6-20)9-19-21(16(15)23)10-14(22)11-1-3-12(18)4-2-11/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQOGEIGBQEMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)CC(=O)C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136951 | |
| Record name | 4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-morpholinyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303987-72-6 | |
| Record name | 4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-morpholinyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303987-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-morpholinyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structural Disconnections
The pyridazinone ring serves as the central scaffold, with substituents at positions 2, 4, and 5. Retrosynthetic disconnection suggests:
- Position 5 (Morpholino Group) : Likely introduced via a styrylamine precursor containing a morpholine moiety.
- Position 2 (2-(4-Chlorophenyl)-2-Oxoethyl) : Derived from a glyoxyloyl chloride intermediate.
- Position 4 (Bromine) : Introduced via electrophilic substitution or late-stage functionalization.
Synthetic Blueprint
A two-step methodology, inspired by Eli Lilly’s pyridazinone synthesis, is proposed:
- Enaminoketone Formation : Reaction of (4-chlorophenyl)glyoxyloyl chloride with a morpholine-containing styrylamine.
- Cyclization : Treatment of the enaminoketone with hydrazine to form the pyridazinone core.
- Bromination : Electrophilic substitution at position 4.
Stepwise Preparation Methodologies
Synthesis of Morpholine-Containing Styrylamine
Procedure :
- Styrylamine Modification :
Challenges :
- Steric hindrance from the morpholine ring may reduce coupling efficiency.
- Purification requires column chromatography (silica gel, ethyl acetate/hexane).
Enaminoketone Intermediate Formation
Procedure :
- Reaction Setup :
Key Observations :
Cyclization to Pyridazinone Core
Procedure :
- Hydrazine Cyclization :
- Add hydrazine hydrate (15 mmol) to the enaminoketone solution in isopropanol.
- Stir at room temperature for 12 hours.
- Filter and wash with cold methanol to isolate 2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone.
Optimization Notes :
Bromination at Position 4
Procedure :
- Electrophilic Bromination :
- Dissolve the pyridazinone intermediate (5 mmol) in acetic acid.
- Add bromine (5.5 mmol) dropwise at 50°C.
- Stir for 6 hours, then pour into ice-water.
- Collect precipitate via filtration and recrystallize from ethanol.
Analytical Confirmation :
- $$ ^1\text{H NMR} $$: Loss of aromatic proton at position 4, new singlet for bromine.
- Yield: ~60% (hypothetical, based on similar reactions).
Optimization of Key Reaction Steps
Enaminoketone Stability
Bromination Selectivity
- Regioselectivity : Bromine preferentially attacks position 4 due to electron-withdrawing effects of the pyridazinone ring.
- Side Products : Dibromination at positions 4 and 6 occurs if excess Br₂ is used.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges in Synthesis and Alternative Approaches
Limitations of Current Method
- Low Bromination Yield : Attributed to poor solubility of intermediates in acetic acid.
- Morpholine Ring Sensitivity : Acidic conditions during bromination may cleave the morpholine moiety.
Alternative Pathways
Directed Ortho-Metalation :
- Use LDA to deprotonate position 4 of the pyridazinone, followed by quenching with Br₂.
- Advantage : Higher regioselectivity.
- Drawback : Requires anhydrous conditions and cryogenic temperatures.
Cross-Coupling Reactions :
- Suzuki-Miyaura coupling of a bromopyridazinone precursor with 4-chlorophenylboronic acid.
- Feasibility : Unverified due to potential catalyst poisoning by the morpholine group.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom is susceptible to substitution by nucleophiles due to its weak bond with the electron-withdrawing pyridazine ring.
Hydrolysis: The amide bond in the 2-(4-chlorophenyl)-2-oxoethyl group can undergo hydrolysis under acidic or basic conditions.
Hydrogen Bonding: The carbonyl group can participate in hydrogen bonding with other molecules containing hydrogen bond donors.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and acids or bases for hydrolysis. Reaction conditions typically involve moderate temperatures and the use of solvents like water or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while hydrolysis can produce smaller fragments containing the chlorophenyl and morpholino groups.
Scientific Research Applications
4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The bromine and chlorophenyl groups can participate in various binding interactions, while the morpholino group can enhance the compound’s solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Pyridazinone Family
and describe pyridazinone derivatives with variations in substituents, enabling direct comparisons:
Key Observations :
- Substituent Effects on C=O Stretching: The target compound’s morpholino group (electron-donating) is expected to lower C=O stretching frequencies compared to pyrrolidinylcarbonyl analogues (e.g., 10d: 1712 cm⁻¹ vs. 10a: 1621 cm⁻¹), but direct data is unavailable .
- The 4-bromo substituent increases molecular weight and polarizability compared to methyl or methoxy groups in analogues .
Comparison with Non-Pyridazinone Heterocycles
Pyrazole Derivatives ()
Compound 17 (4-(4-Bromo-3-(4-ClPh)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide) shares bromo and 4-ClPh groups but features a pyrazole core. Its IR C=O stretch at 1670 cm⁻¹ and sulfonamide groups (1315 cm⁻¹) highlight distinct electronic environments compared to the target compound’s pyridazinone system .
Thiazole Derivatives ()
Isostructural thiazoles (e.g., chloro vs. bromo derivatives) demonstrate that bromine’s larger atomic radius and lower electronegativity vs. chlorine alter π-halogen interactions and crystal packing. For example, ethyl 5-(4-BrPh)-thiazolo[3,2-a]pyrimidine () exhibits halogen bonding critical for crystallography, a property relevant to the target compound’s 4-Br substituent .
Functional Group Analogues ()
Esters like 2-(4-ClPh)-2-oxoethyl 4-hydroxybenzoate () share the 2-(4-ClPh)-2-oxoethyl moiety. Their crystallographic data (e.g., π-stacking of 4-ClPh rings) suggests similar intermolecular interactions for the target compound, though the pyridazinone core may introduce additional hydrogen-bonding sites .
Research Implications and Gaps
- Spectroscopic Data: The target compound lacks reported melting points, IR, and NMR data, limiting direct comparisons. Predictions based on analogues suggest C=O stretches near 1620–1670 cm⁻¹ and downfield 13C shifts for the pyridazinone carbonyl .
- Bioactivity: While pyridazinones (e.g., 10a–10g) are explored for kinase inhibition, the target’s morpholino group may enhance binding to ATP pockets.
Biological Activity
4-Bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone class. Its unique structural features, including a bromine atom and a morpholino group, suggest potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C16H15BrClN3O3
- Molecular Weight : 412.7 g/mol
- CAS Number : 303987-72-6
The biological activity of 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone is primarily attributed to its interactions with specific molecular targets. The bromine and chlorophenyl groups facilitate binding interactions, while the morpholino group enhances solubility and bioavailability. These interactions can lead to various biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone may also possess such activity.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
| 4-Bromo... | TBD | TBD |
Anticancer Activity
The compound has been evaluated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of various pyridazinone derivatives on cancer cell lines. The results indicated that 4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone exhibited significant cytotoxicity at higher concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
Synthesis and Evaluation
The synthesis of this compound typically involves multiple steps, including bromination and coupling reactions. Studies have shown that variations in synthesis conditions can significantly affect the yield and purity of the final product .
In Vivo Studies
In vivo studies have explored the analgesic and anti-inflammatory properties of similar pyridazinone derivatives. For example, compounds with similar structures have demonstrated potent analgesic effects without causing gastric lesions in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
